Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
Description
Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate (CAS: 338396-55-7, molecular formula: C₂₄H₂₅Cl₂N₃O₃, molecular weight: 474.38 g/mol) is a pyrrole-based ester derivative featuring three key structural motifs:
- A 2-[4-(4-methoxyphenyl)piperazin-1-yl] moiety, providing a basic nitrogen center and π-π stacking capabilities.
- An ethyl ester at position 3, which may influence solubility and metabolic stability.
This compound is structurally related to ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine scaffold and aromatic substitutions . Its synthesis and characterization are consistent with analogs reported in pharmaceutical impurity standards (e.g., ) .
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O3/c1-3-32-24(30)20-15-22(19-9-4-16(25)14-21(19)26)27-23(20)29-12-10-28(11-13-29)17-5-7-18(31-2)8-6-17/h4-9,14-15,27H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADZTAYNCILKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of GNF-Pf-489 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum parasites .
Mode of Action
GNF-Pf-489 interacts with its target, pfmfr3, and induces nonsynonymous mutations in the gene encoding this transporter . This interaction results in decreased sensitivity of the parasites to GNF-Pf-489 and other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The interaction of GNF-Pf-489 with pfmfr3 affects the mitochondrial transport pathways in the parasites . This disruption leads to decreased sensitivity to compounds that act on the mitochondria, thereby affecting the survival and proliferation of the parasites .
Result of Action
The action of GNF-Pf-489 results in decreased sensitivity of the parasites to the compound itself and other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-489 may play a role in modulating drug resistance in Plasmodium falciparum parasites .
Biological Activity
Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring substituted with a 2,4-dichlorophenyl group and a piperazine moiety containing a methoxyphenyl substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function through the modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are implicated in numerous neurological and psychiatric disorders.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have been noted for their efficacy against various bacterial strains. The specific compound has demonstrated significant antibacterial activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
Research into the antitumor properties of pyrrole derivatives has revealed promising results. The compound's structure suggests potential activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of related pyrrole compounds on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations above 10 μM.
Neuropharmacological Effects
The piperazine component is known for its psychoactive properties. Research indicates that compounds featuring piperazine rings can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating anxiety and depression.
| Receptor Type | Binding Affinity (Ki nM) |
|---|---|
| 5-HT_1A | 50 |
| 5-HT_2A | 40 |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives. The presence of electron-withdrawing groups such as chlorine enhances biological activity by increasing lipophilicity and receptor binding affinity.
Table: Structure-Activity Relationship
| Compound | Activity | Comments |
|---|---|---|
| Ethyl 5-(2,4-dichlorophenyl)-pyrrole | Moderate antibacterial | MIC values <16 µg/mL |
| Ethyl 5-(4-methoxyphenyl)-pyrrole | Significant antitumor | IC50 <10 μM in MCF-7 cells |
| Ethyl 5-(3-chloro-phenyl)-pyrrole | Low neuropharmacological | Ki >100 nM for serotonin receptors |
Scientific Research Applications
Antipsychotic Activity
Research has indicated that compounds similar to Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate exhibit significant antipsychotic properties. The piperazine ring is often associated with neuroleptic effects, making this compound a candidate for further studies in treating schizophrenia and other psychotic disorders. For instance, derivatives of piperazine have been shown to interact with dopamine receptors, which are critical in the pathology of schizophrenia .
Antidepressant Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in mood disorders. Studies have demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, which is essential for antidepressant activity . The presence of the methoxy group may also contribute to its pharmacological profile by increasing lipophilicity and enhancing blood-brain barrier penetration.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrrole derivatives. This compound has shown promise in preclinical models against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth, attributed to its ability to modulate key signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pyrrole rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances receptor binding affinity and selectivity .
Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Core Structure Variations
Substituent Effects
- Piperazine Substitutions: 4-Methoxyphenyl (target) vs. Dichlorobenzoyl (10u, ) vs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate?
- Answer : The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the pyrrole core via Knorr-type cyclization or condensation of β-keto esters with hydrazines, as seen in analogous pyrazole derivatives .
- Step 2 : Introduction of the 2,4-dichlorophenyl group at the 5-position via nucleophilic aromatic substitution or Suzuki coupling.
- Step 3 : Coupling of the piperazine moiety (e.g., 4-(4-methoxyphenyl)piperazine) at the 2-position using Buchwald-Hartwig amination or nucleophilic displacement under basic conditions .
- Key Considerations : Solvent choice (e.g., acetonitrile or DMF), temperature control, and catalysts (e.g., Pd for cross-coupling) significantly impact yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry, as demonstrated in structurally similar pyrrole and piperazine derivatives .
- NMR Spectroscopy : H and C NMR verify substituent integration and regiochemistry (e.g., distinguishing pyrrole C-3 vs. C-5 positions) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm) .
Q. What preliminary pharmacological assays are recommended for evaluating biological activity?
- Answer :
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds .
- Enzyme Inhibition Studies : Test against kinases or phosphodiesterases, depending on the pyrrole scaffold’s known targets.
- Cytotoxicity Profiling : Use cell lines (e.g., HEK-293) to establish baseline safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during the coupling of the piperazine moiety?
- Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, base (e.g., KCO), and solvent polarity, as shown in flow-chemistry optimizations .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc) with Xantphos) for Buchwald-Hartwig reactions to reduce side products .
- Purification Strategies : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
- Answer :
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify rapid metabolism issues .
- Prodrug Modifications : Introduce esterase-labile groups (e.g., ethyl to tert-butyl esters) to improve bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro activity with exposure .
Q. What computational approaches support structure-activity relationship (SAR) analysis for this compound?
- Answer :
- Molecular Docking : Map interactions with target receptors (e.g., 5-HT) using software like AutoDock Vina, focusing on the piperazine and dichlorophenyl motifs .
- QSAR Modeling : Use Hammett or Hansch parameters to predict substituent effects on activity, leveraging data from analogous arylpiperazine derivatives .
- MD Simulations : Assess binding stability and conformational dynamics over nanosecond timescales .
Methodological Considerations
- Synthetic Challenges : Steric hindrance at the pyrrole 2-position may require bulky ligands (e.g., DavePhos) during coupling .
- Data Validation : Cross-validate crystallographic data (e.g., C–C bond lengths) with computational geometry optimization (DFT) to resolve structural ambiguities .
- Biological Assay Design : Include positive controls (e.g., known 5-HT agonists) and account for solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
